molecular formula C5H8ClNO4 B15205373 (2-chloroacetyl)-L-serine

(2-chloroacetyl)-L-serine

Cat. No.: B15205373
M. Wt: 181.57 g/mol
InChI Key: SGCJRDDJGFXEAB-VKHMYHEASA-N
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Description

(2-chloroacetyl)-L-serine is an organic compound that features a serine amino acid residue modified with a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloroacetyl)-L-serine typically involves the reaction of L-serine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve L-serine in water.
  • Add sodium hydroxide to the solution to maintain a basic pH.
  • Slowly add chloroacetyl chloride to the solution while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Isolate the product by precipitation or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-chloroacetyl)-L-serine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to yield L-serine and chloroacetic acid.

    Oxidation and Reduction: The serine residue can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., cysteine). The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Substituted serine derivatives.

    Hydrolysis: L-serine and chloroacetic acid.

    Oxidation and Reduction: Oxidized or reduced forms of serine.

Scientific Research Applications

(2-chloroacetyl)-L-serine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.

    Biochemistry: The compound can serve as a probe to study enzyme mechanisms and protein interactions.

    Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-chloroacetyl)-L-serine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The chloroacetyl group can react with nucleophilic amino acid residues (e.g., cysteine or lysine) in the enzyme, leading to inhibition of enzyme activity. This covalent modification can disrupt the enzyme’s function and provide insights into its catalytic mechanism.

Comparison with Similar Compounds

Similar Compounds

    (2-chloroacetyl)-D-serine: The D-enantiomer of (2-chloroacetyl)-L-serine, which may have different biological activities.

    (2-chloroacetyl)-glycine: A similar compound with glycine instead of serine.

    (2-chloroacetyl)-alanine: A similar compound with alanine instead of serine.

Uniqueness

This compound is unique due to the presence of the serine residue, which contains a hydroxyl group that can participate in hydrogen bonding and other interactions. This makes it a versatile building block for the synthesis of complex molecules and a valuable tool in biochemical research.

Properties

Molecular Formula

C5H8ClNO4

Molecular Weight

181.57 g/mol

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1

InChI Key

SGCJRDDJGFXEAB-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CCl)O

Canonical SMILES

C(C(C(=O)O)NC(=O)CCl)O

Origin of Product

United States

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